molecular formula C28H23ClN2O4S3 B2828478 Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate CAS No. 1179410-54-8

Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B2828478
CAS No.: 1179410-54-8
M. Wt: 583.13
InChI Key: CUIKWYCTVRXKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate is a complex organic compound that features a combination of benzene, thiazole, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiazole and thiophene rings, followed by their functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzene derivatives: Compounds with similar benzene ring structures.

    Thiazole derivatives: Compounds containing the thiazole ring.

    Thiophene derivatives: Compounds featuring the thiophene ring.

Uniqueness

Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate is unique due to its combination of multiple ring systems and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

benzene;ethyl 2-[[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4S3.C6H6/c1-2-29-21(26)17-16(14-9-5-3-6-10-14)13-30-19(17)24-22-25-20(18(23)31-22)32(27,28)15-11-7-4-8-12-15;1-2-4-6-5-3-1/h3-13H,2H2,1H3,(H,24,25);1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIKWYCTVRXKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC3=NC(=C(S3)Cl)S(=O)(=O)C4=CC=CC=C4.C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.